molecular formula C20H25N3O2 B5349061 6-(cyclobutylamino)-N-[3-(4-methoxyphenyl)propyl]nicotinamide

6-(cyclobutylamino)-N-[3-(4-methoxyphenyl)propyl]nicotinamide

Cat. No. B5349061
M. Wt: 339.4 g/mol
InChI Key: LHMOHCDQRUPUFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(cyclobutylamino)-N-[3-(4-methoxyphenyl)propyl]nicotinamide, also known as CXB, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CXB is a nicotinamide adenine dinucleotide phosphate (NADPH) oxidase inhibitor that has been shown to have beneficial effects in various disease models.

Scientific Research Applications

6-(cyclobutylamino)-N-[3-(4-methoxyphenyl)propyl]nicotinamide has been extensively studied for its potential therapeutic applications in various disease models. This compound has been shown to have anti-inflammatory, anti-oxidative, and anti-fibrotic effects. This compound has been tested in animal models of cardiovascular diseases, such as hypertension, atherosclerosis, and heart failure, and has shown promising results. This compound has also been studied in animal models of liver fibrosis, pulmonary fibrosis, and kidney injury, and has shown beneficial effects in reducing fibrosis and inflammation.

Mechanism of Action

6-(cyclobutylamino)-N-[3-(4-methoxyphenyl)propyl]nicotinamide inhibits NADPH oxidase, which is a major source of reactive oxygen species (ROS) in various cells, including vascular smooth muscle cells, endothelial cells, and immune cells. This compound inhibits the production of ROS, which reduces oxidative stress and inflammation. This compound also inhibits the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of various genes involved in inflammation and fibrosis. This compound has been shown to reduce the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and increase the expression of anti-inflammatory cytokines, such as interleukin-10 (IL-10).
Biochemical and Physiological Effects
This compound has been shown to have beneficial effects on various biochemical and physiological parameters. This compound has been shown to reduce blood pressure in animal models of hypertension. This compound has also been shown to reduce atherosclerotic plaque formation and improve endothelial function in animal models of atherosclerosis. This compound has been shown to reduce cardiac hypertrophy and improve cardiac function in animal models of heart failure. This compound has been shown to reduce liver fibrosis and improve liver function in animal models of liver injury. This compound has been shown to reduce pulmonary fibrosis and improve lung function in animal models of pulmonary fibrosis. This compound has been shown to reduce kidney injury and improve renal function in animal models of kidney injury.

Advantages and Limitations for Lab Experiments

6-(cyclobutylamino)-N-[3-(4-methoxyphenyl)propyl]nicotinamide has several advantages for lab experiments. This compound has high purity and high yield, which makes it easy to work with. This compound has been extensively studied in various disease models, which provides a wealth of information for researchers. This compound has been shown to have beneficial effects in various disease models, which makes it a promising candidate for further research. However, this compound also has some limitations for lab experiments. This compound is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications. This compound is also a potent inhibitor of NADPH oxidase, which may have unintended consequences in some disease models.

Future Directions

There are several future directions for 6-(cyclobutylamino)-N-[3-(4-methoxyphenyl)propyl]nicotinamide research. This compound has shown promising results in animal models of cardiovascular diseases, liver fibrosis, pulmonary fibrosis, and kidney injury. This compound could be further studied in clinical trials to evaluate its safety and efficacy in humans. This compound could also be tested in other disease models, such as neurodegenerative diseases, cancer, and autoimmune diseases. This compound could also be used as a tool compound to study the role of NADPH oxidase in various disease models. Overall, this compound has the potential to be a valuable therapeutic agent for various diseases, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of 6-(cyclobutylamino)-N-[3-(4-methoxyphenyl)propyl]nicotinamide involves a series of chemical reactions starting from 4-methoxybenzylamine and cyclobutanecarboxylic acid. The final step involves the coupling of 3-(4-methoxyphenyl)propylamine with nicotinic acid to form this compound. The synthesis of this compound has been optimized to yield high purity and high yield.

properties

IUPAC Name

6-(cyclobutylamino)-N-[3-(4-methoxyphenyl)propyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-25-18-10-7-15(8-11-18)4-3-13-21-20(24)16-9-12-19(22-14-16)23-17-5-2-6-17/h7-12,14,17H,2-6,13H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMOHCDQRUPUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCNC(=O)C2=CN=C(C=C2)NC3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.